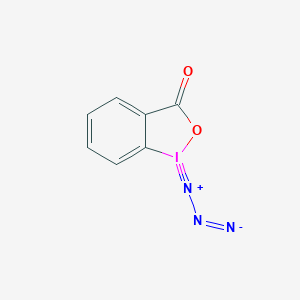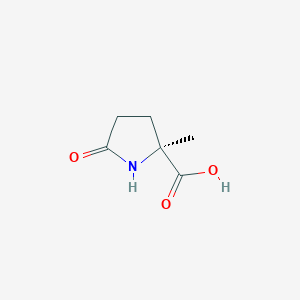
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through different methods, including the dehydration of 2-amino-2-methylglutaric acid derived from levulinic acid using Strecker’s method (Takenishi & Simamura, 1954). Additionally, the compound can be obtained via asymmetric Michael addition reactions of carboxylate-substituted enones, which allows for the concise synthesis of highly enantiomerically enriched variants (Yin, Garifullina, & Tanaka, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been used to prove the structures of related compounds, demonstrating the importance of stereochemistry in the synthesis of chiral resolving agents (Piwowarczyk et al., 2008). These studies highlight the compound's chiral nature and its implications for synthesis and application.
Chemical Reactions and Properties
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid participates in various chemical reactions, enabling the synthesis of a wide range of derivatives with potential utility in diverse scientific fields. The compound's reactivity has been utilized in the synthesis of marine natural products and in reactions involving oxidative decarboxylation and beta-iodination of amino acids (Sunilkumar et al., 2003; Boto et al., 2001).
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, are recognized for their role as precursors in various industrial chemicals through fermentative processes using engineered microbes. These acids, however, can inhibit microbial growth at concentrations lower than those desired for optimal yield and production. Understanding the effects of such carboxylic acids on microbial cells, including damage to cell membranes and internal pH reduction, is crucial for developing strategies to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).
Influence of Metals on Biological Ligands
Research on the interaction between metals and biologically important molecules, including carboxylic acids, sheds light on how metals can alter the electronic system of these compounds. This interaction is essential for understanding the reactivity and stability of complex compounds formed between metals and carboxylic acids, which can have implications in drug synthesis and the design of new pharmaceuticals (Lewandowski et al., 2005).
Plant Defense Mechanisms
The metabolism of pyrroline-5-carboxylate (P5C), a related compound, plays a significant role in plant defense against pathogens. Research indicates that changes in the synthesis or levels of P5C in plants can induce a defense response involving salicylic acid-dependent pathways and reactive oxygen species, highlighting the complex interplay between plant metabolic pathways and defense mechanisms (Qamar et al., 2015).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is a critical step in the production of bio-based plastics and other organic acids. Innovations in solvent development, including the use of ionic liquids and nitrogen-based extractants, are essential for improving the efficiency and economic feasibility of LLX processes for carboxylic acid recovery (Sprakel & Schuur, 2019).
Stereochemistry in Pharmacology
The stereochemistry of structural analogs of pyrrolidin-2-one, including phenylpiracetam and its methyl derivative, demonstrates the importance of configuration in determining the biological activity of pharmaceutical compounds. This area of research highlights the potential for designing more effective drugs by understanding the relationship between molecular structure and pharmacological activity (Veinberg et al., 2015).
Safety And Hazards
This involves the potential risks associated with the compound. It may include toxicity, flammability, and environmental impact.
Future Directions
This involves potential future research directions or applications of the compound.
For a specific compound, you may need to refer to scientific literature or databases. Please consult with a chemistry professional or academic databases for more detailed and specific information.
properties
IUPAC Name |
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

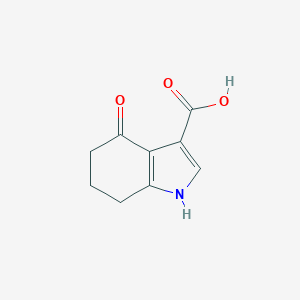
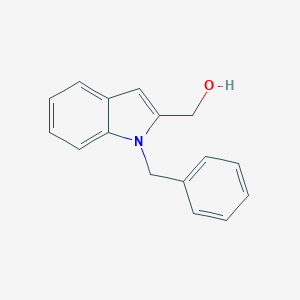
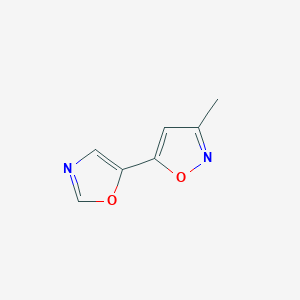
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
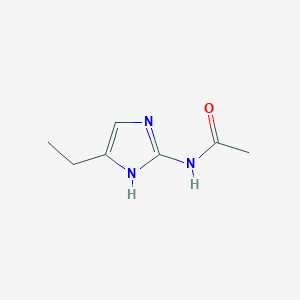
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
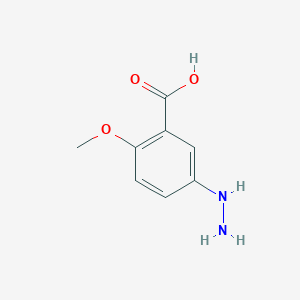
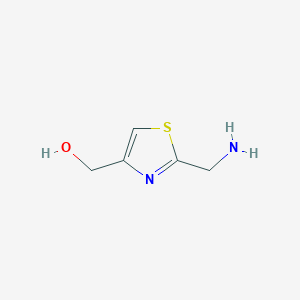
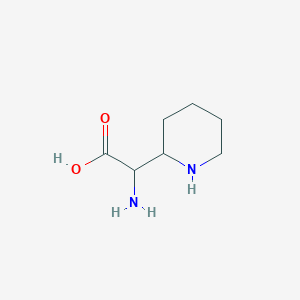
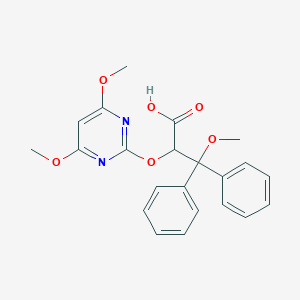

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
